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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of BAY 1129980, an

investigational antibody-drug conjugate (ADC), with established treatments for non-small cell

lung cancer (NSCLC), including the targeted therapy osimertinib, the immunotherapy agent

pembrolizumab in combination with chemotherapy, and standard chemotherapy regimens. This

comparison is based on publicly available preclinical data for BAY 1129980 and clinical trial

data for the approved therapies.

Overview of Investigated Treatments
BAY 1129980 is a novel ADC that targets C4.4a (also known as LYPD3), a protein

overexpressed on the surface of NSCLC cells, particularly in the squamous cell carcinoma

subtype.[1][2][3] It consists of a fully human monoclonal antibody linked to a potent auristatin

derivative, a microtubule-disrupting agent.[1][2][3] The ADC is designed to selectively deliver

the cytotoxic payload to cancer cells expressing C4.4a, minimizing systemic toxicity.[1]

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI) that is a standard first-line treatment for patients with advanced NSCLC

harboring specific EGFR mutations.[4]

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between PD-1

and its ligands, PD-L1 and PD-L2, thereby activating an immune response against tumor cells.
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It is often used in combination with platinum-based chemotherapy as a first-line treatment for

metastatic nonsquamous NSCLC without EGFR or ALK mutations.[5][6][7][8]

Standard Chemotherapy regimens, such as those including platinum-based drugs (cisplatin or

carboplatin) combined with other agents like pemetrexed, paclitaxel, or vinorelbine, have been

a cornerstone of NSCLC treatment for decades.[9][10]

Quantitative Data Comparison
It is critical to note that the following tables compare preclinical data for BAY 1129980 with

clinical data from Phase III trials for osimertinib and pembrolizumab. Direct clinical comparisons

are not available as BAY 1129980 is still in early-stage clinical development.

Table 1: Preclinical Efficacy of BAY 1129980 in NSCLC
Xenograft Models[1][11]
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Model Treatment
Dosage and
Schedule

Outcome

NCI-H292 (human

NSCLC cell line

xenograft)

BAY 1129980 1.9 mg/kg, Q4D x 3

Halted tumor growth

(minimum effective

dose)

Cisplatin
Maximum Tolerated

Dose

Failed to inhibit tumor

growth

Paclitaxel
Maximum Tolerated

Dose

Failed to inhibit tumor

growth

Vinorelbine i.p. Not specified in detail

NCI-H322 (human

NSCLC cell line

xenograft)

BAY 1129980 i.v. Efficacious

Cisplatin i.p. Not specified in detail

Vinorelbine i.p. Not specified in detail

Patient-Derived

Xenograft (PDX)

Models (Lu7064,

Lu7126, Lu7433,

Lu7466)

BAY 1129980 Not specified in detail

Efficacious, with

response correlating

to C4.4a expression

levels

Table 2: Clinical Efficacy of Osimertinib in the FLAURA
Trial[4][12][13][14][15]
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Parameter Osimertinib
Standard EGFR-TKI
(Gefitinib or Erlotinib)

Patient Population

Treatment-naïve, EGFR-

mutated (Exon 19 deletion or

L858R) advanced NSCLC

Treatment-naïve, EGFR-

mutated (Exon 19 deletion or

L858R) advanced NSCLC

Median Progression-Free

Survival (PFS)
18.9 months 10.2 months

Overall Survival (OS)
Statistically significant

improvement over comparator
-

Objective Response Rate

(ORR)

Not specified in provided

search results

Not specified in provided

search results

Table 3: Clinical Efficacy of Pembrolizumab +
Chemotherapy in the KEYNOTE-189 Trial[5][6][7][8][16]

Parameter
Pembrolizumab +
Pemetrexed/Platinum
Chemotherapy

Placebo +
Pemetrexed/Platinum
Chemotherapy

Patient Population

Previously untreated

metastatic nonsquamous

NSCLC without EGFR/ALK

alterations

Previously untreated

metastatic nonsquamous

NSCLC without EGFR/ALK

alterations

Median Overall Survival (OS) Significantly improved -

12-Month Overall Survival

Rate
69.2% 49.4%

Median Progression-Free

Survival (PFS)
Significantly improved -

Objective Response Rate

(ORR)
48.0% 19.4%

Duration of Response

(Median)
12.4 months 7.1 months
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Experimental Protocols
BAY 1129980 Preclinical Studies

Cell Lines and Culture: Human NSCLC cell lines, such as NCI-H292 and NCI-H322, were

used. Cells were cultured according to standard protocols.[11]

In Vitro Antiproliferative Assays: The antiproliferative efficacy of BAY 1129980 was assessed

using cell viability assays (e.g., CellTiter-Glo) after 72 hours of treatment.[11]

In Vivo Xenograft Models:

Cell Line-Derived Xenografts (CDX): Nude mice were subcutaneously inoculated with

human NSCLC cells (e.g., NCI-H292, NCI-H322). Treatment was initiated when tumors

reached a specified volume.[1][11]

Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted

into immunocompromised mice.

Treatment Administration: BAY 1129980 was administered intravenously (i.v.), while

chemotherapy agents were given either i.v. or intraperitoneally (i.p.).[11]

Efficacy Evaluation: Tumor volumes were measured regularly to assess treatment efficacy.

[11]

FLAURA Clinical Trial (NCT02296125)[4][12][13][14][15]
Study Design: A Phase III, double-blind, randomized controlled trial.[12][13]

Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC

with EGFR exon 19 deletion or L858R mutation.[12]

Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily)

or a standard of care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).

[12][13]

Primary Endpoint: Progression-free survival (PFS).[12][13]
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Stratification Factors: Mutation status (Exon 19 deletion vs. L858R) and race (Asian vs. non-

Asian).[13]

KEYNOTE-189 Clinical Trial (NCT02578680)[5][6][7][8]
[16]

Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[5][8]

Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC

without sensitizing EGFR or ALK mutations.[8]

Intervention: Patients were randomized 2:1 to receive either pembrolizumab (200 mg every 3

weeks) plus pemetrexed and platinum-based chemotherapy, or placebo plus chemotherapy.

[5][7][8] Treatment with pembrolizumab or placebo continued for up to 35 cycles.[5][7][8]

Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[14]
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Caption: Mechanism of action of BAY 1129980.
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Caption: Preclinical experimental workflow for BAY 1129980.
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Caption: Logical comparison of NSCLC treatment mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A
(LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-
C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer
| Semantic Scholar [semanticscholar.org]

4. ajmc.com [ajmc.com]

5. ascopubs.org [ascopubs.org]

6. KEYNOTE-189 - Clinical Trial Results | HCP [keytrudahcp.com]

7. ascopubs.org [ascopubs.org]

8. Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. emedicine.medscape.com [emedicine.medscape.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15603177?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603177?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/16/5/893/92223/Preclinical-Antitumor-Efficacy-of-BAY-1129980-a
https://pubmed.ncbi.nlm.nih.gov/28292941/
https://pubmed.ncbi.nlm.nih.gov/28292941/
https://pubmed.ncbi.nlm.nih.gov/28292941/
https://www.semanticscholar.org/paper/Preclinical-Antitumor-Efficacy-of-BAY-1129980%E2%80%94a-for-Willuda-Linden/cdee5a1d26e1829b26dcbe26974cf8ed3412043c
https://www.semanticscholar.org/paper/Preclinical-Antitumor-Efficacy-of-BAY-1129980%E2%80%94a-for-Willuda-Linden/cdee5a1d26e1829b26dcbe26974cf8ed3412043c
https://www.semanticscholar.org/paper/Preclinical-Antitumor-Efficacy-of-BAY-1129980%E2%80%94a-for-Willuda-Linden/cdee5a1d26e1829b26dcbe26974cf8ed3412043c
https://www.ajmc.com/view/the-evolving-role-of-subcutaneous-therapies-in-egfr-nsclc
https://ascopubs.org/doi/10.1200/JCO.19.03136
https://www.keytrudahcp.com/efficacy/nsclc-nonsquamous-first-line-combination-therapy/
https://ascopubs.org/doi/10.1200/JCO.22.01989
https://pubmed.ncbi.nlm.nih.gov/29658856/
https://pubmed.ncbi.nlm.nih.gov/29658856/
https://emedicine.medscape.com/article/2007153-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. First-Line Systemic Treatments for Stage IV Non-Small Cell Lung Cancer in California:
Patterns of Care and Outcomes in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

13. ascopubs.org [ascopubs.org]

14. cda-amc.ca [cda-amc.ca]

To cite this document: BenchChem. [Efficacy of BAY 1129980 in Non-Small Cell Lung
Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603177#efficacy-comparison-of-bay-1129980-with-
other-nsclc-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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